molecular formula C17H21Cl18FNO2 B607428 Fecnt F-18 CAS No. 281667-89-8

Fecnt F-18

Cat. No.: B607428
CAS No.: 281667-89-8
M. Wt: 324.81
InChI Key: YYXOKPOCUHEGJE-VZOVRYDYSA-N
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Description

FECNT F-18, or 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[18F]fluoroethyl)-nortropane, is a fluorine-18-labeled radiotracer developed for positron emission tomography (PET) imaging of the dopamine transporter (DAT). DAT is critical for regulating dopamine neurotransmission and is implicated in neurodegenerative disorders such as Parkinson’s disease (PD). This compound binds selectively to DAT, enabling non-invasive quantification of DAT density in vivo .

Properties

CAS No.

281667-89-8

Molecular Formula

C17H21Cl18FNO2

Molecular Weight

324.81

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(2-(fluoro-18F)ethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21ClFNO2/c1-22-17(21)16-14(11-2-4-12(18)5-3-11)10-13-6-7-15(16)20(13)9-8-19/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1/i19-1

InChI Key

YYXOKPOCUHEGJE-VZOVRYDYSA-N

SMILES

O=C([C@@H]1[C@@](N2CC[18F])([H])CC[C@@]2([H])C[C@@H]1C3=CC=C(Cl)C=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fecnt F-18;  (18F)-Fecnt;  18F-Fecnt;  Fecnt F-18;  J2.661.350G; 

Origin of Product

United States

Scientific Research Applications

Key Properties

  • High Specificity : 18F-FECNT shows a significantly higher affinity for DAT compared to other monoamine transporters, making it a reliable marker for studying dopaminergic systems .
  • Reproducibility : The test-retest reproducibility of 18F-FECNT PET measurements is exceptionally high, with variability around 2%, which is superior to many other DAT imaging radiotracers .

Parkinson's Disease Research

One of the primary applications of 18F-FECNT is in the assessment of Parkinson's disease. Studies have demonstrated its effectiveness in quantifying striatal dopamine denervation and midbrain dopaminergic cell loss. For instance, a study involving MPTP-treated monkeys showed that 18F-FECNT PET could accurately reflect the degeneration of dopaminergic neurons, correlating well with postmortem analyses .

Case Study: MPTP-Treated Monkeys

  • Methodology : Rhesus monkeys were administered MPTP to induce parkinsonism. Subsequent PET scans using 18F-FECNT were conducted to evaluate dopamine terminal integrity.
  • Findings : The study found a strong correlation between PET data and postmortem stereological counts of dopaminergic neurons, validating the use of 18F-FECNT as a sensitive marker for monitoring disease progression .

Comparison with Other Radiotracers

Research comparing 18F-FECNT with other radiotracers such as [18F]FDOPA and [18F]FMT has shown that 18F-FECNT provides superior imaging capabilities for analyzing striatal degeneration in models of Parkinson's disease. Its ability to yield higher peak striatum-to-cerebellum ratios enhances its utility in clinical settings .

Human Studies

Initial human studies using 18F-FECNT have indicated its potential for mapping DAT density in healthy volunteers. The findings suggested favorable kinetics and significant brain uptake, supporting its application in clinical neuroimaging .

Quantification of Dopamine Transporter Density

The quantification of DAT density using 18F-FECNT PET has been extensively studied. A dynamic imaging protocol involving arterial blood sampling allows for accurate modeling of tracer kinetics, facilitating detailed assessments of DAT distribution across different brain regions.

Data Summary Table

StudySubject TypeMethodologyKey Findings
MonkeysMPTP modelHigh correlation between PET data and postmortem neuron counts; effective for monitoring parkinsonism progression.
MiceNon-invasive PETDemonstrated feasibility for analyzing striatal degeneration; validated against histological data.
HumansDynamic PET imagingRevealed high specific brain uptake; favorable binding kinetics.

Chemical Reactions Analysis

Radiolabeling Procedure

  • Precursor : 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane (nor-β-CClT) reacts with [18F]2-fluoroethyl triflate ([18F]FEtOTf) at room temperature for 4 minutes .
  • Isolation : [18F]FEtOTf is prepared from [18F]2-fluoroethyl bromide, which is distilled to minimize side reactions .
  • Yield : Decay-corrected radiochemical yields reach 84% , with specific activity up to 377.4 GBq/µmol (10.2 Ci/µmol) .
text
**[Key Reaction](pplx://action/followup)**: nor-β-CClT + [18F]FEtOTf → [18F]FECNT + Triflate byproducts

Metabolic Degradation Pathways

FECNT F-18 undergoes metabolic degradation via N-defluoroethylation , producing hydrophilic metabolites that confound PET imaging .

Primary Degradation Products

  • 2-[18F]Fluoroacetaldehyde ([18F]3b) : Formed via oxidation of the fluoroethyl side chain .
  • 2-[18F]Fluoroacetate ([18F]3c) : Further oxidation of [18F]3b .
  • Free [18F]Fluoride : Released via retro-Michael elimination or β-elimination .

Critical Stability Factors :

  • Heteroatom proximity : Degradation accelerates when fluorine is adjacent to oxygen/nitrogen .
  • Enzymatic involvement : Cytochrome P450 (CYP) enzymes mediate oxidation steps .

In Vitro Stability and Metabolite Behavior

  • Plasma Stability : No lipophilic radiolabeled metabolites detected in monkey plasma, ensuring reliable DAT imaging .
  • Brain Distribution : Metabolites like [18F]3b distribute evenly in the brain, reducing target-to-background ratios .

Key Research Findings

  • Synthetic Optimization : Using triflate synthons ([18F]FEtOTf) reduces precursor waste and improves yields compared to tosylate/brosylate methods .
  • Metabolite Impact : Degradation products like [18F]3c exhibit prolonged circulation, necessitating rapid post-injection imaging .
  • Thermal Stability : Microwave-assisted reactions in DMSO improve deprotection efficiency (38% yield) .

Degradation Pathways of this compound

PathwayProductsMechanismBiological Impact
N-Defluoroethylation [18F]3b, [18F]3c, [18F]FluorideOxidation → Retro-MichaelReduced imaging contrast
β-Elimination [18F]Fluoride + AldehydeBase-catalyzed eliminationFast fluoride release

Radiolabeling Efficiency

PrecursorSolventTemperature (°C)Incorporation Efficiency (%)
2-Bromoethyl triflate DMF8555
AgOTf/Graphpac column CH3CN28084

Comparison with Similar Compounds

Tables

Table 2. Clinical Performance of Selected F-18 Tracers
Tracer Sensitivity/Specificity Clinical Role
This compound PD: 85–92%* DAT quantification in PD
Fluciclovine F-18 80–90% for prostate cancer Recurrent prostate cancer
F-18 FDOPA 89–94% for PD Dopaminergic terminal imaging

*Estimated based on analogous DAT tracers.

Preparation Methods

Challenges in Early Synthesis Protocols

Early methods faced significant limitations:

  • Side Product Formation : The use of dibrosylate precursors (e.g., Compound 5) led to competing reactions, generating undesired byproducts such as Compound 7.

  • Excess Precursor Requirements : To compensate for side reactions, the expensive nor-β-CClT precursor had to be used in large excess.

  • Purification Difficulties : Co-elution of byproducts during HPLC necessitated complex separation protocols, reducing efficiency.

Advancements in Fluorination Techniques

Solid-Phase Extraction with [¹⁸F]Sulfonyl Fluoride

A patent from 2017 introduced a novel method using [¹⁸F]sulfonyl fluoride as a fluoride source. This approach involves:

  • Trapping [¹⁸F]fluoride on an anion-exchange resin.

  • Rinsing the resin with organic solvents (e.g., acetonitrile) to remove residual water.

  • Eluting [¹⁸F]fluoride as [¹⁸F]RSO₂F using a solution containing RSO₂R₁ (R = hydrocarbyl; R₁ = leaving group).

This method eliminates evaporation steps, enhances fluoride incorporation efficiency, and supports diverse labeling reactions. For example, elution with RSO₂R₁ at 25–80°C produced reactive [¹⁸F]sulfonyl fluoride intermediates suitable for coupling with nortropane precursors.

Table 1: Comparison of Fluorination Methods

ParameterTraditional MethodSulfonyl Fluoride Method
Fluoride Source[¹⁸F]KF/Kryptofix 2.2.2[¹⁸F]RSO₂F
Reaction Temperature85–135°C25–80°C
Key AdvantageEstablished protocolReduced side products
Overall Yield18%Not reported

Deuteration for Improved Metabolic Stability

A 2021 study synthesized [¹⁸F]FECNT-d₄, a deuterated analog, to address rapid metabolite formation in vivo. The protocol involved:

  • One-step radiolabeling of a deuterated nortropane precursor with [¹⁸F]fluoroethyl bromide.

  • Purification via semi-preparative HPLC.

The deuterated compound achieved a higher striatum-to-cerebellum ratio (5.00 ± 0.44) compared to non-deuterated this compound (3.84 ± 0.24) at 15 minutes post-injection, attributed to enhanced metabolic stability.

Table 2: Performance of Deuterated vs. Non-Deuterated this compound

Parameter[¹⁸F]FECNT[¹⁸F]FECNT-d₄
Radiochemical Yield18%46%
Striatum/Cerebellum Ratio3.84 ± 0.245.00 ± 0.44
In Vivo StabilityLowHigh

Quality Control and Analytical Methods

Radiochemical Purity Assessment

HPLC remains the gold standard for assessing radiochemical purity. In one study, this compound exhibited >95% purity after purification, with a polar metabolite fraction identified in arterial blood samples.

Lipophilicity and Binding Affinity

The shake-flask method determined a logP value of 2.5 for this compound, ensuring sufficient blood-brain barrier penetration. In vitro binding assays confirmed high DAT affinity (Kd = 4.3 nM), with 25-fold selectivity over serotonin transporters.

Comparative Analysis of Synthesis Approaches

Yield Optimization

  • Traditional Method : Limited by side reactions (18% yield).

  • Deuterated Method : Higher yield (46%) due to streamlined radiolabeling.

  • Sulfonyl Fluoride Method : Potential for scalability but lacks yield data.

Practical Considerations

  • Cost : Deuterated precursors are expensive but justify reduced metabolite interference.

  • Equipment : Solid-phase extraction cartridges simplify [¹⁸F]fluoride handling .

Q & A

Q. What are the standard synthesis protocols for [F-18]FECNT, and how can researchers ensure reproducibility?

[F-18]FECNT is synthesized via nucleophilic fluorination using precursors like tosylate or mesylate derivatives. Key steps include optimizing reaction conditions (e.g., temperature, solvent) and purification via HPLC to achieve >99% radiochemical purity. Researchers should validate synthesis yields (74% for FECNT) and confirm structural integrity using ¹H NMR and mass spectrometry .

Q. How is quality control (QC) performed for [F-18]FECNT to meet clinical research standards?

QC protocols include testing radiochemical purity (RCP >99% via HPLC), residual solvent analysis (e.g., Kryptofix® 2.2.2 <50 µg/mL), and pH verification (5–7). Specific activity (≥55 GBq/µmol at end-of-synthesis) and sterility must also be confirmed to comply with Ph. Eur. and ICH guidelines .

Q. What are the primary applications of [F-18]FECNT in neuroimaging research?

[F-18]FECNT is a dopamine transporter (DAT) ligand used to quantify DAT occupancy in neurodegenerative disorders like Parkinson’s disease. It enables differentiation between disease states and healthy controls through PET imaging, with striatal binding ratios serving as key biomarkers .

Advanced Research Questions

Q. How can experimental designs account for confounding factors in [F-18]FECNT PET studies, such as anesthetic effects?

Anesthetics like isoflurane alter DAT binding affinity dose-dependently. Advanced studies should include control groups (e.g., propofol-anesthetized or awake subjects) and normalize data using occupancy models. Statistical tools like SPSS can analyze dose-response curves to isolate anesthetic interference .

Q. What methodologies resolve contradictions in intratumoral [F-18]FECNT distribution across hypoxia studies?

Conflicting hypoxia data may arise from variable Glut-1 expression or tumor heterogeneity. Researchers should combine PET imaging with histopathological validation (e.g., immunohistochemistry for hypoxia markers) and use multivariate regression to account for covariates like glucose metabolism .

Q. How can researchers optimize [F-18]FECNT for dual applications in neurology and oncology (e.g., PSMA-targeted imaging)?

Cross-disciplinary validation involves comparative biodistribution studies to confirm specificity for both DAT and PSMA. Methodological adjustments, such as modifying tracer kinetics or co-administering blocking agents, can reduce off-target binding. Collaborative frameworks (e.g., multi-center trials) enhance statistical power .

Q. What statistical approaches are recommended for analyzing longitudinal [F-18]FECNT PET data in neurodegenerative disease cohorts?

Mixed-effects models can account for intra-subject variability, while ROC analysis quantifies diagnostic accuracy. Researchers should predefine regions of interest (ROIs) using standardized protocols (e.g., occipital lobe reference regions) and validate findings against clinical endpoints .

Methodological Guidance

Q. How should raw data from [F-18]FECNT studies be managed to ensure transparency and reproducibility?

  • Data Storage : Use repositories like Zenodo or institutional databases for raw PET images, HPLC chromatograms, and NMR spectra.
  • Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable), including metadata on synthesis parameters and imaging protocols .

Q. What strategies mitigate biases in [F-18]FECNT studies involving small sample sizes?

Employ bootstrapping or Bayesian hierarchical models to estimate confidence intervals. Cross-validate results with independent cohorts or secondary imaging modalities (e.g., MRI) .

Q. How can researchers address ethical challenges in [F-18]FECNT clinical trials?

Obtain informed consent for radiation exposure risks and anonymize patient data. Adhere to Good Clinical Practice (GCP) guidelines and publish negative results to avoid publication bias .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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